molecular formula C8H12N2O B13800930 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide CAS No. 90196-93-3

1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide

Cat. No.: B13800930
CAS No.: 90196-93-3
M. Wt: 152.19 g/mol
InChI Key: UYSMTVBSAKHHBZ-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]oct-2-ene-2-carboxamide is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide can be achieved through several routes. One common method involves the reaction of an appropriate bicyclic amine with a carboxylic acid derivative under suitable conditions. For example, the preparation of N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide hydrochloride salt involves the use of acetic acid and hydrochloric acid in a controlled environment . Industrial production methods often focus on optimizing yield and purity, utilizing large-scale reactors and precise control of reaction parameters.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can act as a nucleophile.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide involves its interaction with specific molecular targets. For instance, certain derivatives act as agonists for the nicotinic acetylcholine receptor, influencing neurotransmission and cognitive functions . The pathways involved include binding to the receptor site, inducing conformational changes, and modulating signal transduction processes.

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of the nitrogen atom, which imparts unique chemical and biological properties.

Properties

CAS No.

90196-93-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-azabicyclo[2.2.2]oct-2-ene-2-carboxamide

InChI

InChI=1S/C8H12N2O/c9-8(11)7-5-6-1-3-10(7)4-2-6/h5-6H,1-4H2,(H2,9,11)

InChI Key

UYSMTVBSAKHHBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C=C2C(=O)N

Origin of Product

United States

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